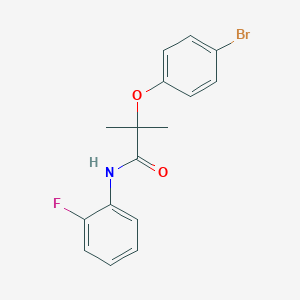![molecular formula C21H15Cl2N3O2 B243779 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B243779.png)
2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring and the nicotinamide moiety. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The nicotinamide moiety is usually prepared through the reaction of nicotinic acid with ammonia or amines.
The final step involves the coupling of the benzoxazole ring with the nicotinamide moiety. This can be achieved through a nucleophilic substitution reaction, where the chlorine atom on the benzoxazole ring is replaced by the nicotinamide group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The nicotinamide moiety may interact with enzymes involved in cellular metabolism, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylpropylamine
- Ethanamine, 2-chloro-N,N-dimethyl-
- 2-chloro-1,3-dimethylimidazolinium chloride
Uniqueness
2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is unique due to the presence of both the benzoxazole ring and the nicotinamide moiety. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. The ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H15Cl2N3O2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H15Cl2N3O2/c1-11-8-12(2)18-17(9-11)26-21(28-18)13-5-6-15(22)16(10-13)25-20(27)14-4-3-7-24-19(14)23/h3-10H,1-2H3,(H,25,27) |
InChI Key |
OQCVYUFZXKRZPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(N=CC=C4)Cl)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(N=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![2-[(5-Bromo-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)

